molecular formula C21H31N4O4P B11084842 3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole

3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole

Cat. No.: B11084842
M. Wt: 434.5 g/mol
InChI Key: ALRMUAGBCZVUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE is a complex organic compound that features an indole moiety, a morpholine ring, and a phosphine oxide group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The morpholine and phosphine oxide groups can be introduced through subsequent substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form different indole derivatives with altered functional groups.

    Substitution: The morpholine and phosphine oxide groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction can produce various indole derivatives with different functional groups.

Scientific Research Applications

1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The morpholine and phosphine oxide groups can enhance the compound’s solubility and stability, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Morpholine derivatives: Compounds with morpholine rings that exhibit various biological activities.

    Phosphine oxide derivatives: Compounds containing phosphine oxide groups with diverse chemical properties.

Uniqueness

1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE is unique due to its combination of indole, morpholine, and phosphine oxide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.

Properties

Molecular Formula

C21H31N4O4P

Molecular Weight

434.5 g/mol

IUPAC Name

4-[dimorpholin-4-ylphosphoryl(1H-indol-3-yl)methyl]morpholine

InChI

InChI=1S/C21H31N4O4P/c26-30(24-7-13-28-14-8-24,25-9-15-29-16-10-25)21(23-5-11-27-12-6-23)19-17-22-20-4-2-1-3-18(19)20/h1-4,17,21-22H,5-16H2

InChI Key

ALRMUAGBCZVUJC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CNC3=CC=CC=C32)P(=O)(N4CCOCC4)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.